2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid
CAS No.: 24159-36-2
Cat. No.: VC0195450
Molecular Formula: C8H11NO5S
Molecular Weight: 233.24
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24159-36-2 |
|---|---|
| Molecular Formula | C8H11NO5S |
| Molecular Weight | 233.24 |
| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid |
| Standard InChI | InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14) |
| SMILES | C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O |
| Appearance | Grey-Brown Solid |
| Melting Point | >224 °C |
Introduction
Chemical Identity and Nomenclature
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid is an organic compound characterized by a dihydroxyphenyl group connected to an ethane backbone that contains both an amino group and a sulfonic acid moiety. The compound is primarily identified by the following nomenclature and identifiers:
| Parameter | Information |
|---|---|
| Common Name | Norepinephrine Sulfonic Acid |
| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid |
| CAS Number | 24159-36-2 |
| Molecular Formula | C₈H₁₁NO₅S |
| Molecular Weight | 233.24 g/mol |
| PubChem CID | 44458237 |
| ChEMBL ID | CHEMBL22352 |
The compound features several synonyms in scientific literature, including α-(Aminomethyl)-3,4-dihydroxy-benzenemethanesulfonic Acid and Norepinephrine Tartrate Impurity 2 .
Structural Characteristics and Physical Properties
Chemical Structure
The structure of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid consists of a 3,4-dihydroxyphenyl group attached to a carbon that bears a sulfonic acid group, with an aminomethyl group completing the molecule. The compound's structural representation can be described using the following identifiers:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14) |
| SMILES | C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O |
| InChIKey | WJIJWGIAHLTTFH-UHFFFAOYSA-N |
The presence of the catechol moiety (3,4-dihydroxyphenyl group) contributes to its potential for redox activity and hydrogen bonding .
Physical Properties
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid exhibits the following physical properties:
| Property | Value |
|---|---|
| Appearance | Grey-Brown Solid |
| Melting Point | >224 °C |
| XLogP3 | -4 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
| Exact Mass | 233.03579362 Da |
The negative XLogP3 value indicates the hydrophilic nature of the compound, which is consistent with the presence of multiple polar functional groups including hydroxyl groups, an amino group, and a sulfonic acid group .
Comparison with Related Compounds
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid shares structural similarities with several related compounds that are significant in pharmaceutical and neurochemical contexts. Below is a comparative analysis:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid | C₈H₁₁NO₅S | 233.24 g/mol | Base compound |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C₈H₉NO₃ | 167.16 g/mol | Contains ketone instead of sulfonic acid group |
| (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | C₉H₁₃NO₅S | 247.27 g/mol | Contains N-methyl group (Adrenaline Impurity F) |
| Norepinephrine | C₈H₁₁NO₃ | 169.18 g/mol | Contains hydroxyl group instead of sulfonic acid |
Applications and Uses
Pharmaceutical Reference Standards
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid serves as an important reference standard in the pharmaceutical industry, particularly in the analysis and quality control of norepinephrine formulations. It is utilized in:
-
Analytical method development for norepinephrine products
-
Method validation (AMV) procedures
-
Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA)
Analytical Characterization
The identity and purity of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid can be confirmed through various analytical techniques:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation, with characteristic signals for:
-
Aromatic protons of the dihydroxyphenyl group
-
Methylene protons adjacent to the amino group
-
Methine proton at the sulfonic acid-bearing carbon
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly employed for purity determination, typically achieving:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume